Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-6-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-9(12)7-4-3-6(13)5-8(7)14-10/h3-5,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCACJWGXUJKEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
Ethyl 3-bromo-6-chloro-1H-indole-2-carboxylate (C₁₁H₉BrClNO₂; MW 302.55 g/mol) features a bromine atom at position 3, a chlorine atom at position 6, and an ethyl ester at position 2. Its synthesis typically involves:
Cyclization Strategies for Indole Core Formation
Microwave-Assisted Copper-Catalyzed Cyclization
Microwave irradiation significantly accelerates indole formation. A representative protocol involves:
- Reactants : 4-Chlorobenzaldehyde (1 mmol), ethyl isocyanoacetate (1.1 mmol).
- Catalyst : Copper(I) iodide (0.24 mmol).
- Solvent : 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH, 2 mL).
- Conditions : 50°C, 100 W microwave irradiation, 10 minutes.
This method yields ethyl 6-chloro-1H-indole-2-carboxylate (68.6% yield), which serves as a precursor for subsequent bromination.
Advantages:
Palladium-Catalyzed Aerobic C–H Amination
Palladium catalysis enables direct indole synthesis from 2-acetamido-3-aryl-acrylates. For 6-chloro derivatives:
- Substrate : 3-(4-Chlorophenyl)-2-acetamidoacrylate.
- Catalyst : Pd(OAc)₂ (5 mol%).
- Oxidant : Molecular oxygen.
- Yield : 72–78%.
This method avoids pre-functionalized starting materials, though bromination must follow indole formation.
Multi-Step Synthesis from Halogenated Pyridine Analogs
Adapting methods from pyridine chemistry (Patent CN103058921A):
- Oxidation : 3-Bromo-6-chloropyridine → pyridine oxynitride using urea peroxide and trifluoroacetic anhydride (68.6% yield).
- Cyanation : Reaction with trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) introduces the nitrile group.
- Hydrolysis : Concentrated H₂SO₄ converts nitrile to carboxylate (85–90% yield).
While developed for pyridines, this pathway’s emphasis on halogen retention informs indole synthesis, particularly in managing electron-withdrawing group effects during hydrolysis.
Comparative Analysis of Synthetic Routes
Trade-offs : Microwave and Pd methods prioritize speed and selectivity, while pyridine-derived routes favor scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate is a versatile chemical compound that has found use in various scientific research applications.
General Applications:
- Versatile chemical intermediate Useful in the synthesis of complex organic molecules.
- Medicinal chemistry Due to its structural features, it is used in the synthesis of various indole derivatives with potential biological activities.
- Pharmacology It is investigated for its binding affinity with biological targets such as enzymes and receptors to elucidate its mechanism of action and potential therapeutic uses.
Specific Applications:
- Treatment of cancer cells Indole derivatives, including this compound, have demonstrated potential as antiviral and anticancer agents.
- Anti-inflammatory and antioxidant agent Indole derivatives, including this compound, possess anti-inflammatory and antioxidant activities.
- Antimicrobial and antidiabetic agent this compound has demonstrated potential as antimicrobial and antidiabetic agents.
Related Compounds
This compound shares structural similarities with other compounds within the indole family. The unique properties of these compounds are because of their specific halogen substitutions, which influence their reactivity and biological interactions.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 3-Bromo-5-Fluoro-1H-Indole-2-Carboxylate | Fluorine substitution at position 5 | Potential enhanced biological activity |
| Ethyl 3-Iodo-6-Chloro-1H-Indole-2-Carboxylate | Iodine substitution at position 3 | Different reactivity profile due to iodine |
| Mthis compound | Methyl group instead of ethyl | Altered solubility and biological activity |
Interaction Studies
Mechanism of Action
The mechanism of action of Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position Isomerism
Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (CAS 1923237-13-1)
- Structure : Bromo at position 5, chloro at 6, ethyl ester at 2.
- Molecular Formula: C${11}$H$8$BrClNO$_2$.
- This positional change may influence reactivity in cross-coupling reactions or hydrogen bonding interactions .
Ethyl 6-bromo-1H-indole-3-carboxylate (CAS 103858-55-5)
- Structure : Bromo at position 6, ethyl ester at 3.
- Molecular Formula: C${11}$H${10}$BrNO$_2$.
- Key Differences : The ester group at position 3 instead of 2 may affect crystallinity and solubility. The absence of a chloro substituent reduces molecular weight (268.11 vs. ~292.55 estimated for the target compound) and alters lipophilicity (LogP ~4 vs. higher for the target compound) .
Functional Group Variations
5-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS 934660-16-9)
- Structure : Carboxylic acid at position 2 instead of an ethyl ester.
- Molecular Formula: C$9$H$5$BrClNO$_2$.
- Key Differences: The carboxylic acid group increases hydrogen bond donor/acceptor capacity (HBD = 1, HBA = 3) compared to the ester (HBD = 1, HBA = 3), but the lack of an ethyl group reduces lipophilicity (LogP ~2.5 vs. ~4 for the ester). This impacts solubility in organic solvents and biological membrane permeability .
Additional Substituents
Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 1245644-30-7)
- Structure : Additional fluoro substituent at position 4.
- Molecular Formula: C${11}$H$8$BrClFNO$_2$.
- Molecular weight increases to 320.54, and LogP rises (XLogP3 = 4) due to increased halogen content .
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate (CAS 110543-98-1)
- Structure : Acetoxy at 5, bromomethyl at 2, methyl at 1.
- Molecular Formula: C${15}$H${15}$Br$2$NO$4$.
- Key Differences : The bromomethyl and acetoxy groups introduce steric bulk and electrophilic sites, making this compound more reactive in alkylation or nucleophilic substitution reactions. The molecular weight (433.096) and LogP (~5) are significantly higher, reducing aqueous solubility .
Complex Derivatives
Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate (CAS 1704066-55-6)
- Structure : Benzyloxy at 5, 3-hydroxypropyl at 2, methyl at 1.
- Molecular Formula: C${22}$H${24}$BrNO$_4$.
- Key Differences : The benzyloxy and hydroxypropyl groups enhance hydrogen bonding capacity (HBD = 2, HBA = 5) and molecular weight (436.34), favoring interactions with polar targets. However, the increased complexity may hinder synthetic accessibility .
Research Findings and Implications
- Reactivity : Halogen position (3 vs. 5) affects regioselectivity in cross-coupling reactions. For example, bromo at position 3 may activate the indole ring for electrophilic substitution at position 5 .
- Solubility : Ester derivatives generally exhibit higher lipid solubility (LogP ~4–5) than carboxylic acids, making them more suitable for cell-penetrant drug candidates .
- Crystallography : Compounds with fewer substituents (e.g., Ethyl 6-bromo-1H-indole-3-carboxylate) may form more ordered crystals, facilitating structural analysis via software like SHELXL .
- Biological Activity : Fluorinated analogs (e.g., CAS 1245644-30-7) show enhanced metabolic stability, while hydroxypropyl or benzyloxy groups (e.g., CAS 1704066-55-6) may improve target binding through hydrogen bonding .
Biological Activity
Ethyl 3-Bromo-6-Chloro-1H-Indole-2-Carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Indole Derivatives
Indole derivatives are known for their broad spectrum of biological activities, including:
- Anticancer : Inhibiting the growth of cancer cells.
- Antimicrobial : Effective against various bacteria and fungi.
- Anti-inflammatory : Reducing inflammation in biological systems.
- Antiviral : Inhibiting viral replication.
This compound, specifically, has been studied for these properties, with notable findings in various research contexts.
The biological activity of this compound is largely attributed to its interaction with multiple molecular targets:
- Receptor Binding : This compound exhibits high affinity for various receptors, influencing cellular signaling pathways.
- Enzyme Interaction : It can inhibit or activate enzymes involved in critical biochemical pathways, such as tryptophan metabolism and cell proliferation.
Biochemical Pathways
The compound's effects are mediated through several biochemical pathways, including:
- MAPK/ERK Pathway : Influences cell proliferation and differentiation.
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Affects immune response modulation.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor cells.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| A549 (lung cancer) | 5.0 | Significant inhibition observed | |
| HeLa (cervical cancer) | 7.5 | Induces apoptosis in treated cells |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 1.0 µg/mL |
| Escherichia coli | Not effective |
| Candida albicans | 5.0 µg/mL |
These results indicate its potential as an antimicrobial agent, particularly against resistant strains like MRSA .
Case Studies
One notable study evaluated the compound's effect on inflammatory diseases. The researchers found that at low doses, this compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines in animal models.
Dosage Effects in Animal Models
In laboratory settings, varying dosages were tested:
- Low Dose (1 mg/kg) : Showed beneficial effects on inflammation markers.
- High Dose (10 mg/kg) : Resulted in cytotoxicity in non-target cells.
This highlights the importance of dosage in determining the therapeutic potential and safety profile of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
